6-bromo-1-chloro-3-methylisoquinoline

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Need a polyhalogenated isoquinoline for SAR exploration but struggle with protecting group strategies? This scaffold solves that pain point. - **Distinctive reactivity**: C1-chloro handles mild SNAr (amines/alkoxides), C6-bromo enables Pd-catalyzed couplings (Suzuki/Buchwald). - **Unavailable in simpler analogs**: Lacks C3-methyl (6-bromo-1-chloroisoquinoline) or missing C1-chloro (6-bromo-3-methylisoquinoline). - **Research-grade**: Validated building block for medicinal chemistry programs requiring 1,6-disubstituted-3-methylisoquinoline core.

Molecular Formula C10H7BrClN
Molecular Weight 256.5
CAS No. 1601098-79-6
Cat. No. B6226620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1-chloro-3-methylisoquinoline
CAS1601098-79-6
Molecular FormulaC10H7BrClN
Molecular Weight256.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-chloro-3-methylisoquinoline: Core Specifications


6-Bromo-1-chloro-3-methylisoquinoline (CAS 1601098-79-6) is a polyhalogenated isoquinoline heterocycle with a molecular formula of C10H7BrClN and a molecular weight of 256.52 g/mol . It is classified as a specialized synthetic building block, characterized by the presence of distinct bromo, chloro, and methyl substituents on the isoquinoline core . This specific substitution pattern is designed to provide a unique and orthogonal reactivity profile for sequential derivatization in complex organic synthesis and medicinal chemistry programs .

Workflow Sequential orthogonal derivatization
Selection Multi-halogenated isoquinoline scaffold
Use Context Medicinal chemistry and complex synthesis

6-Bromo-1-chloro-3-methylisoquinoline: Non-Interchangeability


The scientific and industrial value of 6-bromo-1-chloro-3-methylisoquinoline lies in its precise, multi-functional substitution pattern, which cannot be replicated by simpler analogs. This compound provides a specific platform for sequential, chemoselective transformations . A generic substitution, such as using 6-bromo-1-chloroisoquinoline, would lack the crucial C3-methyl group required for certain downstream scaffolds . Conversely, using 6-bromo-3-methylisoquinoline would eliminate the C1-chloro handle necessary for many common nucleophilic aromatic substitution (SNAr) or cross-coupling reactions . The simultaneous presence of both halogens (Br and Cl) and the C3-methyl group is what defines this compound's utility and differentiates it from its closest analogs, making direct substitution impossible without a complete redesign of the synthetic route .

Attribute
This Compound
Analog
C3-methyl
Present
Absent in 6-bromo-1-chloroisoquinoline
C1-chloro
Present
Absent in 6-bromo-3-methylisoquinoline
C6-bromo
Present
Absent in 1-chloro-3-methylisoquinoline

Substituting any analog removes a critical reactive handle, requiring complete synthetic redesign.

6-Bromo-1-chloro-3-methylisoquinoline: Analog Comparison


Molecular Complexity vs. 6-Bromo-1-chloroisoquinoline

The target compound features a C3-methyl group absent in the close analog 6-bromo-1-chloroisoquinoline. This addition increases molecular weight and complexity, providing a differentiated scaffold for building C3-substituted analogs . The presence of both chlorine and bromine atoms allows for sequential, chemoselective functionalization (e.g., first SNAr at C1, then cross-coupling at C6), which is a class-level advantage of polyhalogenated heterocycles . Direct comparative reactivity data from primary literature is not available; this is a structural inference.

Scaffold Complexity
Class-level inference
Target: C10H7BrClN; MW 256.52 Analog: C9H5BrClN; MW 242.50 ΔMW +14.02 (C3-methyl)
Supports steric and hydrophobic anchor differentiation
Structural inference; reactivity data not reported
Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

C1-Chloro Reactivity vs. 6-Bromo-3-methylisoquinoline

Unlike 6-bromo-3-methylisoquinoline, the target compound possesses a C1-chloro substituent, which is a key reactive handle for nucleophilic aromatic substitution (SNAr) and certain metal-catalyzed cross-couplings . This provides a distinct synthetic route for introducing amines, ethers, or other groups at the 1-position, which is not possible with the comparator without prior halogenation . Direct comparative reactivity data from primary literature is not available; this is a structural and class-level inference.

C1 Reactivity Handle
Class-level inference
Target: C1-Cl present Analog: C1-H (absent in 6-bromo-3-methylisoquinoline) Enables SNAr pathway
Supports orthogonal nucleophilic diversification
Based on chloroarene reactivity; direct comparative data not reported
Medicinal Chemistry Cross-Coupling Nucleophilic Aromatic Substitution

Cross-Coupling Scaffold vs. 1-Chloro-3-methylisoquinoline

The target compound contains a C6-bromo substituent, a privileged group for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), which is absent in 1-chloro-3-methylisoquinoline . This provides a second, highly versatile point of diversification after C1-functionalization . Direct comparative reactivity data from primary literature is not available; this is a class-level inference.

C6 Cross-Coupling Handle
Class-level inference
Target: C6-Br present Analog: C6-H (absent in 1-chloro-3-methylisoquinoline) Enables Pd-catalyzed cross-coupling
Supports convergent synthesis strategies
Bromoarene reactivity inference; direct data not reported
Medicinal Chemistry Palladium Catalysis Building Blocks

Purity Benchmarking for Reaction Reliability

The commercial availability of this compound with a guaranteed purity of 95% is a quantifiable and critical differentiator . While similar purity levels are common for research-grade chemicals, this specific compound's availability at this grade ensures reproducibility in sensitive synthetic steps. This is a direct comparison to procurement scenarios where lower purity might necessitate additional purification steps.

Commercial Purity
Specification review
95% Minimum guaranteed
Ensures predictable reactivity and lot consistency
Vendor specification; research-grade material
Chemical Procurement Quality Control Synthetic Reliability

6-Bromo-1-chloro-3-methylisoquinoline: Validated Applications


Sequential Derivatization for Library Synthesis

This compound is optimally suited for medicinal chemistry projects requiring the systematic exploration of structure-activity relationships (SAR) around a 1,6-disubstituted-3-methylisoquinoline core. Its unique orthogonality allows for first-step functionalization via SNAr or cross-coupling at the C1-chloro position, followed by a second, independent diversification at the C6-bromo position via Pd-catalyzed reactions. This eliminates the need for protecting group strategies on a core scaffold .

Cross-Coupling Building Block in Drug Discovery

As a validated building block available at research grade from major suppliers like Sigma-Aldrich , this compound is a direct procurement choice for chemists planning Suzuki-Miyaura, Stille, or Buchwald-Hartwig reactions to install complex aryl, alkenyl, or amino groups at the C6 position. This application is enabled by the presence of the C6-bromo handle, a key differentiator from non-brominated analogs.

C1-Functionalized Heterocycle Precursor

The C1-chloro substituent makes this compound an ideal precursor for introducing a wide range of nucleophiles (e.g., amines, alkoxides, thiols) under mild conditions. This application scenario is not possible with analogs like 6-bromo-3-methylisoquinoline, which lack this reactive handle . It is a targeted procurement choice for researchers needing to install a specific C1-substituent early in a synthetic route.

Application
Selection Property
Validation Focus
Library synthesis for SAR studies
Orthogonal reactivity (C1-Cl, C6-Br)
Sequential SNAr and cross-coupling steps
Pd-catalyzed cross-coupling
C6-bromo handle
Cross-coupling reactivity screening
C1-nucleophilic substitution
C1-chloro electrophilic reactivity
Nucleophile scope evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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